molecular formula C6H11ClN2O2 B2975886 1-(2-Chloro-propionyl)-3-ethyl-urea CAS No. 554426-65-2

1-(2-Chloro-propionyl)-3-ethyl-urea

Cat. No.: B2975886
CAS No.: 554426-65-2
M. Wt: 178.62
InChI Key: MKAFVVKIXBOGSF-UHFFFAOYSA-N
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Description

1-(2-Chloro-propionyl)-3-ethyl-urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 2-chloro-propionyl group attached to the nitrogen atom of a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-propionyl)-3-ethyl-urea typically involves the reaction of 2-chloro-propionyl chloride with ethyl urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-propionyl)-3-ethyl-urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Chloro-propionyl)-3-ethyl-urea involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its 2-chloro-propionyl group to nucleophilic sites on biomolecules. This acylation can modify the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined properties of the 2-chloro-propionyl and urea groups. This combination imparts specific reactivity and potential biological activity that is not observed in simpler compounds like 2-chloropropionic acid .

Properties

IUPAC Name

2-chloro-N-(ethylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-3-8-6(11)9-5(10)4(2)7/h4H,3H2,1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAFVVKIXBOGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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